molecular formula C13H17NO B8609577 5-Benzyl-5-azaspiro[2.4]heptan-7-ol

5-Benzyl-5-azaspiro[2.4]heptan-7-ol

Cat. No. B8609577
M. Wt: 203.28 g/mol
InChI Key: AFJLHUVJNCKMKW-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

5-(Phenylmethyl)-5-azaspiro[2.4]heptan-7-ol (assumed 941.9 mg, 4.63 mmol) was dissolved in a solution of 4.6 mL of 1N aq HCl in 40 mL of MeOH, degassed and placed under argon. 10% Pd/C (280 mg) was added, and the contents were thoroughly degassed and placed under a hydrogen balloon overnight. The contents were then degassed and filtered through Celite, and the Celite pad was washed with MeOH. The resulting filtrate was concentrated in vacuo and azeotroped with MeOH (3×40 mL) to provide the pure 5-azaspiro[2.4]heptan-7-ol hydrochloride (685 mg, 99%). LCMS: (M+H)+: not detected.
Quantity
941.9 mg
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:14][CH:13]([OH:15])[C:10]3([CH2:12][CH2:11]3)[CH2:9]2)C=CC=CC=1.[ClH:16]>CO>[ClH:16].[CH2:11]1[C:10]2([CH:13]([OH:15])[CH2:14][NH:8][CH2:9]2)[CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
941.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CC2(CC2)C(C1)O
Name
Quantity
4.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed
ADDITION
Type
ADDITION
Details
10% Pd/C (280 mg) was added
CUSTOM
Type
CUSTOM
Details
the contents were thoroughly degassed
CUSTOM
Type
CUSTOM
Details
balloon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The contents were then degassed
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the Celite pad was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with MeOH (3×40 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.C1CC12CNCC2O
Measurements
Type Value Analysis
AMOUNT: MASS 685 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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